1,8-Diiodoanthracene
Overview
Description
1,8-Diiodoanthracene is an organic compound that serves as an intermediate in the synthesis of various organic materials. The molecule is characterized by its nearly planar structure, with iodine atoms substituting at the 1 and 8 positions of the anthracene molecule. This compound is of particular interest due to its potential applications in the field of organic electronics and its ability to form different molecular arrangements in the solid state .
Synthesis Analysis
The synthesis of 1,8-diiodoanthracene has been improved to achieve a 41% overall yield starting from 1,8-dichloroanthraquinone. This process involves three steps and has been optimized to provide a more efficient route to the compound . Additionally, 1,8-diiodoanthracene has been used as a precursor for the synthesis of multiple phenylethynyl-substituted anthracenes, which are relevant for the development of organic electronic materials .
Molecular Structure Analysis
The molecular structure of 1,8-diiodoanthracene has been studied using X-ray diffraction, revealing that the molecule is nearly planar. The maximum deviation from the mean plane for carbon atoms is 0.032 Å, and for iodine atoms, it is 0.082 Å. The planarity of the molecule is significant for its electronic properties and its ability to stack in the solid state .
Chemical Reactions Analysis
1,8-Diiodoanthracene participates in various chemical reactions due to the presence of reactive iodine substituents. It can be used in cross-coupling reactions, such as the Sonogashira reaction, to form diethynylated products. These reactions are crucial for the synthesis of complex organic frameworks that have potential applications in optoelectronics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-diiodoanthracene are influenced by its halogen substituents. In the crystal structure, a sandwich-herringbone arrangement of molecules is observed, which differs from the columnar π-stacking arrangement seen in its chlorinated counterpart, 1,8-dichloroanthracene. This highlights the impact of halogen atoms on the modulation of packing arrangements in halogenated aromatic compounds, which is important for understanding the material properties of these compounds .
Scientific Research Applications
Synthesis and Derivative Formation
1,8-Diiodoanthracene has been utilized in the synthesis of various anthracene derivatives. Goichi et al. (2005) improved the synthesis process of 1,8-diiodoanthracene from 1,8-dichloroanthraquinone, achieving a 41% overall yield. This development enabled the synthesis of multiple phenylethynyl-substituted anthracenes, expanding the possibilities for creating new anthracene-based compounds (Goichi et al., 2005).
Electronic and Optical Properties
The study of 1,8-diiodoanthracene derivatives has also extended into the realm of electrochemistry and spectroelectrochemistry. Kobayashi et al. (1990) explored the electrochemical properties of 1,8-naphthalene and 1,8-anthracene-linked cofacial binuclear metallophthalocyanines, which are derivatives of 1,8-diiodoanthracene. Their research provided insights into electron transport and the redox behavior of these compounds (Kobayashi et al., 1990).
Applications in Organic Semiconductors
Tannaci et al. (2007) investigated 9,10-dichlorooctafluoroanthracene, a compound related to 1,8-diiodoanthracene, for its potential as a synthon in n-type organic semiconductors. Their work highlights the relevance of such compounds in the development of efficient electron transport mechanisms in solid-state devices (Tannaci et al., 2007).
Chemosensor Development
1,8-Diiodoanthracene has also found application in the field of chemosensors. Kim etal. (2003) developed a fluorescent chemosensor using a structure that includes the 1,8-position of anthracene. This sensor demonstrated strong anion-binding properties, leveraging the unique characteristics of the anthracene framework for effective recognition of specific ions (Kim et al., 2003).
Supramolecular Chemistry
The utility of 1,8-diiodoanthracene extends to the construction of supramolecular structures. Wijethunga et al. (2017) synthesized 1,8-diiodoethynylanthracene, a tecton capable of forming parallel halogen bonds. This property makes it a valuable building block for creating supramolecular squares and rectangles, illustrating the versatility of 1,8-diiodoanthracene derivatives in advanced molecular architecture (Wijethunga et al., 2017).
properties
IUPAC Name |
1,8-diiodoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQZVGDMYPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445574 | |
Record name | 1,8-diiodoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diiodoanthracene | |
CAS RN |
189105-78-0 | |
Record name | 1,8-diiodoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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